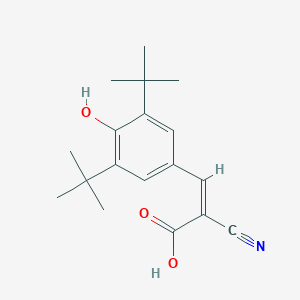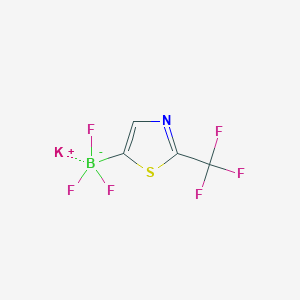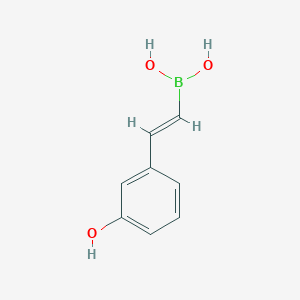![molecular formula C6H12N2 B13464790 2-Azabicyclo[3.1.1]heptan-4-amine](/img/structure/B13464790.png)
2-Azabicyclo[3.1.1]heptan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo[311]heptan-4-amine is a bicyclic amine compound characterized by a nitrogen atom incorporated into a bicyclo[311]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[3.1.1]heptan-4-amine typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been shown to be effective in producing the desired bicyclic amine structure . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride or sodium borohydride under controlled temperatures to ensure the selective reduction of the nitrile group to an amine.
Industrial Production Methods
Industrial production methods for this compound may involve scalable approaches similar to those used in laboratory synthesis. These methods focus on optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[3.1.1]heptan-4-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve alkyl halides or acyl chlorides under basic conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield imines, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the nitrogen atom .
Scientific Research Applications
2-Azabicyclo[3.1.1]heptan-4-amine has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Materials Science: Its unique structure makes it a valuable component in the design of novel materials with specific properties, such as polymers and resins.
Biological Studies: The compound is used in studies investigating the interactions between small molecules and biological targets, providing insights into enzyme mechanisms and receptor binding
Mechanism of Action
The mechanism of action of 2-Azabicyclo[3.1.1]heptan-4-amine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptane: Similar in structure but with the nitrogen atom in a different position, leading to different chemical properties and reactivity.
2-Azabicyclo[2.2.1]heptane: Another bicyclic amine with a different ring size, affecting its steric and electronic properties.
8-Azabicyclo[3.2.1]octane: A larger bicyclic amine with additional carbon atoms, offering different applications in medicinal chemistry and materials science
Uniqueness
2-Azabicyclo[3.1.1]heptan-4-amine is unique due to its specific ring structure and the position of the nitrogen atom. This configuration provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H12N2 |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2-azabicyclo[3.1.1]heptan-4-amine |
InChI |
InChI=1S/C6H12N2/c7-6-3-8-5-1-4(6)2-5/h4-6,8H,1-3,7H2 |
InChI Key |
LWIVSWSXYLWUFD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1NCC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



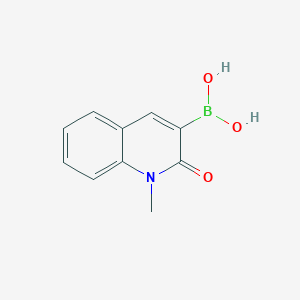

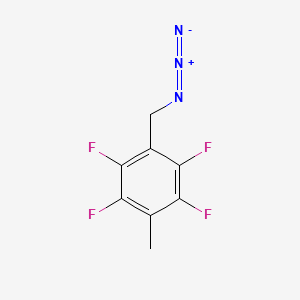
![9-Bromo-3-oxaspiro[5.5]undecane](/img/structure/B13464725.png)
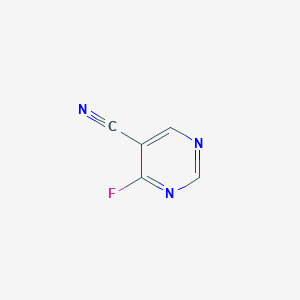
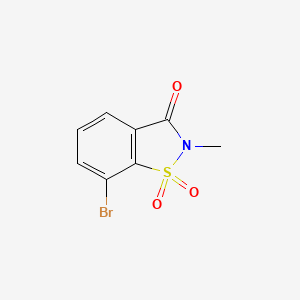
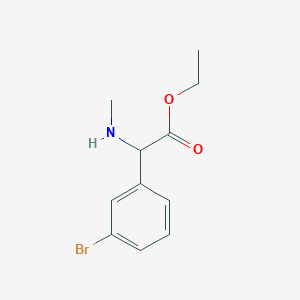
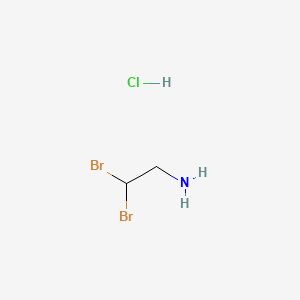
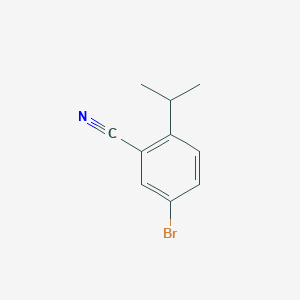
![3-(3-{[3-(2-azidoethoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13464762.png)
